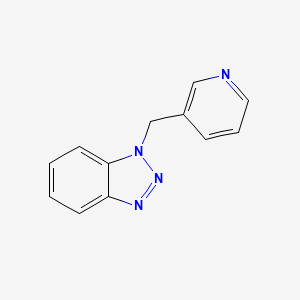

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

Descripción

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a pyridinylmethyl substituent at the N1 position. The benzotriazole core is a versatile heterocycle known for its stability and utility in medicinal chemistry, agrochemicals, and materials science.

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZXXRGIQZAKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 3-(chloromethyl)pyridine with 1H-1,2,3-benzotriazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the benzotriazole or pyridine rings.

Reduction: Reduced forms of the benzotriazole or pyridine rings.

Substitution: Substituted benzotriazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity :

Research has demonstrated that derivatives of benzotriazole, including 1-(pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, exhibit significant antimicrobial properties. For instance, compounds synthesized with the benzotriazole scaffold have shown bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Salmonella .

Antiparasitic Properties :

The compound has also been investigated for its efficacy against protozoan parasites. A study indicated that benzotriazole derivatives possess activity against Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives demonstrated a dose-dependent inhibitory effect on the growth of epimastigote forms of the parasite .

Antiviral Potential :

In antiviral research, derivatives containing the benzotriazole moiety have been explored for their ability to inhibit viral replication. Specifically, modifications to the benzotriazole structure have led to compounds that exhibit activity against flavivirus infections .

Coordination Chemistry and Material Science

Metal-Organic Frameworks :

this compound serves as a versatile ligand in the formation of metal-organic frameworks (MOFs). These frameworks are valuable in catalysis and gas storage due to their tunable porosity and surface area . The ability to coordinate with various metal ions enhances the stability and functionality of these materials.

Corrosion Inhibition :

Benzotriazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals such as copper. The compound's ability to form stable complexes with metal surfaces prevents oxidation and degradation, making it beneficial in industrial applications .

Environmental Applications

Pollution Control :

The compound has been studied for its potential in removing organic contaminants from wastewater. Its chemical properties allow it to interact with various pollutants, facilitating their breakdown or removal during water treatment processes .

Table 1: Antimicrobial Efficacy of Benzotriazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)-1H-benzotriazole | Staphylococcus aureus | 32 µg/mL |

| 1-(Pyridin-3-ylmethyl)-1H-benzotriazole | Salmonella spp. | 64 µg/mL |

| Benzotriazole derivative X | Candida albicans | 128 µg/mL |

Table 2: Antiparasitic Activity

| Compound | Target Parasite | IC50 (µg/mL) |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)-1H-benzotriazole | Trypanosoma cruzi | 25 |

| Benzotriazole derivative Y | Trypanosoma cruzi | 50 |

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Nitroimidazole-Substituted Benzotriazoles

Compounds such as 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) and its butyl analog (3b) () are synthesized via nucleophilic substitution between benzotriazole and chloropropyl/bromobutyl nitroimidazoles. Key features include:

- Yields : 79.5% for 3a and 75.2% for 3b , reflecting efficient alkylation under mild conditions.

- Melting Points : 167–169°C (3a ) and 168–170°C (3b ), indicative of crystalline stability.

- Biological Activity : Nitroimidazole derivatives exhibit antiprotozoic and antibacterial properties .

However, the absence of a nitro group could limit antimicrobial activity.

Ether-Linked Benzotriazoles

Examples include 1-[(1,1'-biphenyl]-4-ylmethoxy)methyl]-1H-1,2,3-benzotriazole (6d) (), synthesized via alkylation of alcohols with 1-(chloromethyl)benzotriazole.

- Yield : 76% for 6d .

- Melting Point : 108–109°C, lower than nitroimidazole derivatives due to flexible ether linkages.

- NMR Data : δ 4.55 (s, 2H, CH2) and 7.32–8.10 ppm (aromatic protons) .

Comparison: The pyridinylmethyl group’s aromaticity may confer higher melting points than ether-linked analogs.

Sulfonyl and Acyl Derivatives

1-Methanesulfonyl-1H-1,2,3-benzotriazole () is a reagent for acyl transfer reactions.

- Reactivity : Reacts with carboxylic acids to form 1-acylbenzotriazoles, useful in amide synthesis.

- Crystallography : N–N bond lengths (1.288–1.389 Å) reflect localized bonding in the triazole ring .

Physicochemical Properties

Key Observations :

- Nitroimidazole derivatives exhibit higher melting points due to rigid substituents.

- Ether-linked analogs show lower melting points, suggesting weaker crystal packing.

Actividad Biológica

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole (CAS No. 150638-33-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzotriazole ring fused with a pyridine moiety, which contributes to its unique properties and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₀N₄

- Molecular Weight : 210.23 g/mol

- Structure : The compound consists of a benzotriazole core attached to a pyridine ring at the 3-position, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(chloromethyl)pyridine with 1H-benzotriazole under basic conditions, often using potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Benzotriazole derivative | 12.5 | Bacillus subtilis |

| Another derivative | 6.25 | Staphylococcus aureus |

Anticancer Activity

This compound has been explored for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The compound's mechanism appears to involve interaction with specific cellular targets, potentially inhibiting key signaling pathways involved in cancer progression .

| Cell Line | IC₅₀ (μM) | Reference Compound |

|---|---|---|

| FaDu | 15.63 | Bleomycin |

| MCF-7 (breast cancer) | 0.48 | Doxorubicin |

The biological activity of this compound is thought to arise from its ability to bind to specific enzymes and receptors, thereby inhibiting their functions. This interaction can disrupt normal cellular processes and lead to cell death in cancerous cells or inhibit microbial growth.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Research : A study demonstrated that a derivative of benzotriazole showed improved cytotoxicity compared to traditional chemotherapeutics in specific cancer models .

- Antimicrobial Evaluation : Another investigation found that benzotriazole derivatives exhibited comparable or superior antibacterial activity against resistant strains compared to established antibiotics .

Q & A

Basic: What are the common synthetic routes for 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling pyridine derivatives with benzotriazole precursors under catalytic conditions. For example, describes analogous reactions using aryl thiazole-triazole acetamide derivatives, where solvents (e.g., DMF, ethanol) and catalysts (e.g., Cu(I) for click chemistry) are critical for regioselectivity and yield . Optimization may employ factorial design ( ) to test variables like temperature, stoichiometry, and reaction time. Characterization via NMR, IR, and elemental analysis validates structural integrity .

Advanced: How can computational methods like DFT and molecular docking predict the reactivity and biological activity of derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., in ) optimize molecular geometries and predict electronic properties, such as HOMO-LUMO gaps, to assess stability and reactivity . Molecular docking ( ) evaluates binding affinities to biological targets (e.g., enzymes), with docking scores guiding prioritization of derivatives for synthesis. Combining these methods with experimental validation (e.g., IC₅₀ assays) refines predictive models .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for pyridine and benzotriazole moieties, as in ) .

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches near 1600 cm⁻¹) .

- Elemental Analysis : Confirms purity by matching experimental vs. calculated C/H/N percentages .

Advanced: What strategies address contradictions between theoretical predictions and experimental results in synthesis?

Methodological Answer:

Contradictions may arise from solvent effects or unaccounted intermediates. emphasizes iterative feedback between computational models (e.g., reaction path searches via quantum chemistry, as in ) and experimental validation . For example, if DFT predicts a low-energy pathway but yields are poor, in situ IR or mass spectrometry can detect transient intermediates, refining theoretical assumptions .

Basic: How do solvent and catalyst choices affect synthesis yield?

Methodological Answer:

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like Cu(I) ( ) accelerate click chemistry with >80% yield . Factorial design ( ) systematically tests solvent-catalyst combinations, identifying optimal conditions through ANOVA analysis of yield data .

Advanced: What role do molecular dynamics (MD) simulations play in studying target interactions?

Methodological Answer:

MD simulations (e.g., using GROMACS or AMBER) model ligand-protein interactions over time, revealing binding stability and conformational changes. highlights data-driven approaches where MD trajectories (e.g., RMSD/RMSF plots) validate docking poses (e.g., 9c in binding to an enzyme’s active site) . This reduces experimental trial-and-error in drug discovery.

Basic: How is factorial design applied to optimize synthesis?

Methodological Answer:

Factorial design ( ) tests multiple variables (e.g., temperature, catalyst loading) in a matrix. For example, a 2³ design (three factors at two levels) identifies interactions between variables. Data analyzed via response surface methodology (RSM) pinpoints optimal conditions (e.g., 70°C, 1.2 eq catalyst) for maximum yield .

Advanced: How are quantum chemical calculations integrated with experiments for pathway elucidation?

Methodological Answer:

describes using quantum calculations (e.g., Gaussian software) to map potential energy surfaces and identify transition states. Experimental techniques like isotopic labeling or kinetic studies validate computational pathways. For instance, a predicted carbocation intermediate (via calculations) may be confirmed via trapping experiments or MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.